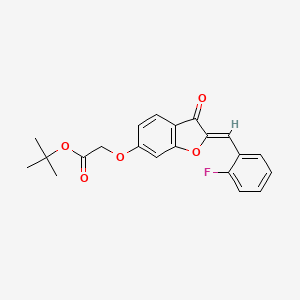

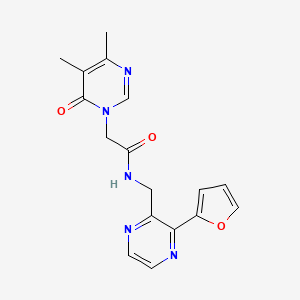

![molecular formula C23H23N5O2S B2977988 N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-41-6](/img/structure/B2977988.png)

N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound that contains several functional groups and rings, including a 1,2,4-triazole ring and a thiazole ring . These types of compounds are often of interest in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring and a thiazole ring. The 1,2,4-triazole ring is a stable compound and acts as an isostere of amide, ester, and carboxylic acid . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s unique structure, combining a triazole ring with aromatic moieties, offers potential as a scaffold for drug development. Researchers can explore its interactions with biological targets, aiming to design novel pharmaceutical agents. Triazole derivatives have been associated with various biological effects, and this compound could serve as a starting point for designing bioactive molecules .

Antifungal and Antibacterial Agents

Given the presence of triazole and thiazole rings, this compound may exhibit antifungal and antibacterial properties. Researchers can investigate its efficacy against specific pathogens, potentially leading to the development of new therapeutic agents .

Herbicides and Pesticides

The 3-aryl-3-triazolylpropiophenone family, to which this compound belongs, has shown promise in fungicide, bactericide, and herbicide formulations. Its unique structure could contribute to effective pest control strategies .

Material Science

Beyond its biological applications, this compound may find utility in material science. Researchers can explore its physical properties, such as solubility, stability, and reactivity, for potential use in coatings, sensors, or other materials .

Catalysis and Organic Synthesis

Ionic organic solids, including 1,3-bis(carboxymethyl)imidazolium chloride, have been used as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the compound . Researchers can further investigate its catalytic properties and explore other synthetic reactions .

Privileged Structures and Binding Studies

The stability and ability of nitrogen-containing heteroarenes to bind to “privileged structures” through hydrogen bonding make them valuable in medicinal chemistry. Researchers can study the compound’s interactions with target molecules, potentially uncovering new binding sites or pharmacophores .

Future Directions

The future directions for research on this compound could include further investigations on its synthesis, structure-activity relationship, and biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of compounds containing the 1,2,4-triazole and thiazole rings .

properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(12-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-8-7-15(2)11-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGWEVVXCIGDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)